![molecular formula C9H16Cl2N4O B1382919 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803593-49-8](/img/structure/B1382919.png)
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4O and its molecular weight is 267.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Agent Development
A study by Tang et al. (2015) explored the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including compounds structurally similar to 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride, as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
Anticancer and Anti-Inflammatory Applications
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, indicating possible utility in inflammatory diseases (Rahmouni et al., 2016).
Antitumor Activities
Hafez et al. (2013) reported on the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives and their evaluation for in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Antimicrobial Activity
Abdallah and Elgemeie (2022) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Synthesis Methods
Drev et al. (2014) studied the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include methods applicable to the synthesis of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (Drev et al., 2014).
Fluorescence Dyes
Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which could be related to the development of fluorescence dyes involving similar chemical structures (Chen et al., 2012).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been studied for their structure–activity relationship and mode-of-action .
Biochemical Pathways
It is known that 5-amino-pyrazoles are potent reagents in organic and medicinal synthesis, used for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Propiedades
IUPAC Name |
5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-1-2-13-8(3-6)7(5-12-13)9(11)14;;/h5-6H,1-4,10H2,(H2,11,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJGPBIUZQELEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N)CC1CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

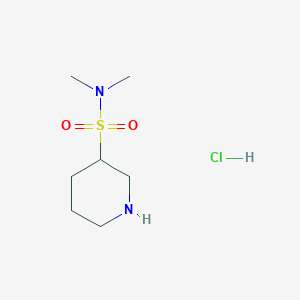
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)
![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
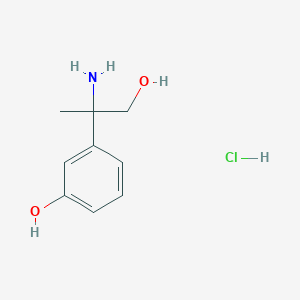
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)

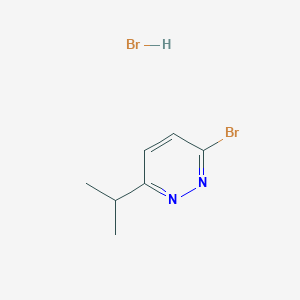
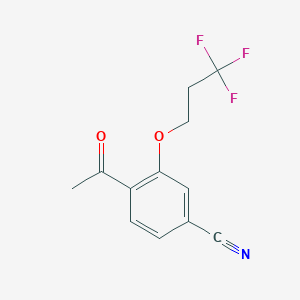
![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)
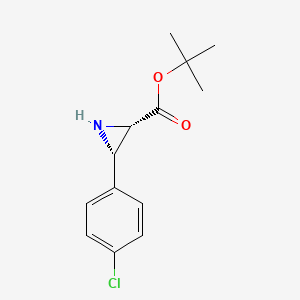
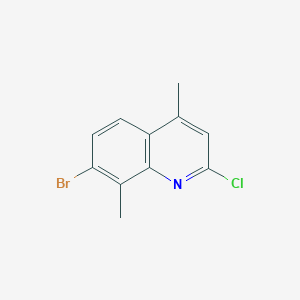
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)